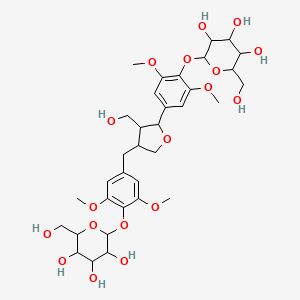![molecular formula C23H27FN2O5S B12303065 (2S)-2-{[1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]amino}-4-(methylsulfanyl)butanoic acid](/img/structure/B12303065.png)
(2S)-2-{[1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]amino}-4-(methylsulfanyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-{[1-(4-Fluorphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisochinolin-2-carbonyl]amino}-4-(methylsulfanyl)butansäure: ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen Bereichen wie der medizinischen Chemie, Pharmakologie und Materialwissenschaft. Diese Verbindung weist eine einzigartige Struktur auf, die eine Fluorphenylgruppe, einen Tetrahydroisochinolin-Rest und ein Butansäure-Rückgrat umfasst, was sie zu einem interessanten Gegenstand für die wissenschaftliche Forschung macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2S)-2-{[1-(4-Fluorphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisochinolin-2-carbonyl]amino}-4-(methylsulfanyl)butansäure umfasst typischerweise mehrere Schritte, beginnend mit kommerziell erhältlichen Vorläufern. Die wichtigsten Schritte umfassen:
Bildung des Tetrahydroisochinolin-Kerns: Dies kann durch eine Pictet-Spengler-Reaktion erreicht werden, bei der ein Aldehyd in Gegenwart eines Säurekatalysators mit einem Amin reagiert.
Einführung der Fluorphenylgruppe: Dieser Schritt beinhaltet die Verwendung eines fluorierten Benzolderivats, das durch eine nucleophile aromatische Substitutionsreaktion eingeführt werden kann.
Anbindung des Butansäure-Rückgrats: Dies erfolgt typischerweise durch eine Amidbindungsbildung unter Verwendung von Kupplungsreagenzien wie EDCI oder DCC.
Endgültige Funktionalisierung:
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies könnte die Verwendung von kontinuierlichen Strömungsreaktoren, automatisierten Syntheseplattformen und fortschrittlichen Reinigungsverfahren wie Chromatographie und Kristallisation umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere am Schwefelatom, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können auf die Carbonylgruppe abzielen und diese in einen Alkohol umwandeln.
Substitution: Das aromatische Fluor kann unter geeigneten Bedingungen durch andere Nucleophile substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (mCPBA) können verwendet werden.
Reduktion: Häufige Reduktionsmittel sind Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4).
Substitution: Nucleophile wie Amine oder Thiole können in Gegenwart einer Base verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide oder Sulfone.
Reduktion: Alkohole.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
Chemie
Katalyse: Die Verbindung kann aufgrund ihrer einzigartigen Struktur als Ligand in katalytischen Reaktionen verwendet werden.
Materialwissenschaft:
Biologie
Enzyminhibition: Die Verbindung kann als Inhibitor für bestimmte Enzyme wirken, was sie in biochemischen Studien nützlich macht.
Proteinbindung: Ihre Struktur ermöglicht potenzielle Wechselwirkungen mit verschiedenen Proteinen, was in der Wirkstoffforschung nützlich ist.
Medizin
Arzneimittelentwicklung: Die einzigartige Struktur der Verbindung macht sie zu einem Kandidaten für die Entwicklung neuer Medikamente, insbesondere bei der gezielten Ansteuerung bestimmter Rezeptoren oder Enzyme.
Therapeutische Anwendungen: Potenzieller Einsatz bei der Behandlung von Krankheiten, bei denen eine Modulation spezifischer biologischer Pfade erforderlich ist.
Industrie
Chemische Synthese: Wird als Zwischenprodukt bei der Synthese komplexerer Moleküle verwendet.
Pharmazeutische Herstellung: Potenzieller Einsatz bei der Herstellung von pharmazeutischen Wirkstoffen (APIs).
Wirkmechanismus
Der Wirkmechanismus von (2S)-2-{[1-(4-Fluorphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisochinolin-2-carbonyl]amino}-4-(methylsulfanyl)butansäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Struktur der Verbindung ermöglicht es ihr, an diese Zielstrukturen zu binden und deren Aktivität zu modulieren. Dies kann zu verschiedenen biologischen Wirkungen führen, wie z. B. der Inhibition der Enzymaktivität oder der Veränderung der Signalwege von Rezeptoren.
Wirkmechanismus
The mechanism of action of (2S)-2-{[1-(4-Fluorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl]amino}-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(4-Fluorphenyl)piperazin: Teilt die Fluorphenylgruppe, unterscheidet sich aber in der Kernstruktur.
2-Fluorodeschloroketamin: Eine weitere fluorierte Verbindung mit unterschiedlichen pharmakologischen Eigenschaften.
Einzigartigkeit
Strukturelle Komplexität: Die Kombination aus Fluorphenylgruppe, Tetrahydroisochinolin-Rest und Butansäure-Rückgrat ist einzigartig.
Funktionelle Diversität: Das Vorhandensein mehrerer funktioneller Gruppen ermöglicht eine vielfältige chemische Reaktivität und biologische Aktivität.
Dieser detaillierte Artikel bietet einen umfassenden Überblick über (2S)-2-{[1-(4-Fluorphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisochinolin-2-carbonyl]amino}-4-(methylsulfanyl)butansäure und beleuchtet seine Synthese, Reaktionen, Anwendungen, den Wirkmechanismus und den Vergleich mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C23H27FN2O5S |
|---|---|
Molekulargewicht |
462.5 g/mol |
IUPAC-Name |
2-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C23H27FN2O5S/c1-30-19-12-15-8-10-26(23(29)25-18(22(27)28)9-11-32-3)21(17(15)13-20(19)31-2)14-4-6-16(24)7-5-14/h4-7,12-13,18,21H,8-11H2,1-3H3,(H,25,29)(H,27,28) |
InChI-Schlüssel |
LFPYLMHPWKBJRP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)NC(CCSC)C(=O)O)C3=CC=C(C=C3)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(1H-Indol-4-yl)-5-[(pyridin-3-yl)amino]phenol](/img/structure/B12302988.png)


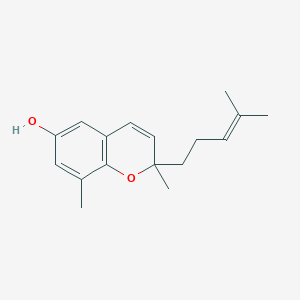
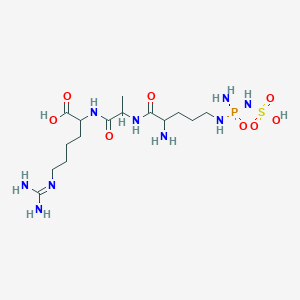

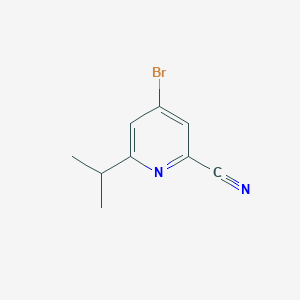
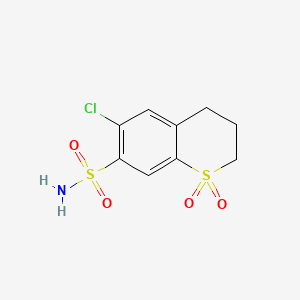
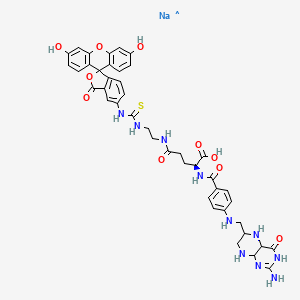
![[11-Ethyl-8,16,18-trihydroxy-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12303059.png)
![rac-tert-butyl N-[(1R,2S)-2-(1H-pyrazol-4-yloxy)cyclopentyl]carbamate](/img/structure/B12303070.png)
![1-[[3-ethenyl-5-methoxycarbonyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-4-yl]methyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B12303078.png)
![(1S,2S,6R)-3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12303084.png)
